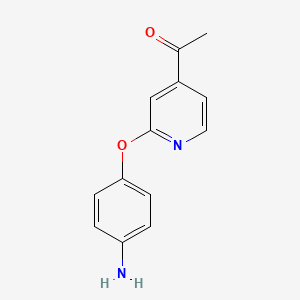
4-Acetyl-2-(4-aminophenoxy) pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetyl-2-(4-aminophenoxy) pyridine is a chemical compound with the molecular formula C13H10N2O4 . It is an acetylated pyridine used in the preparation of nitrogen-containing bicyclic heterocycles and other organic compounds .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves multi-step methods. For instance, a novel aromatic diamine monomer, 4-(4-diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine (EPAPP), was synthesized through three-step methods . Another example is the synthesis of aromatic polyimides containing tetraphenylfuran-thiazole unit via a two-step thermal imidization .Molecular Structure Analysis
The molecular structure of this compound includes pyridine ring units and ether linkage moieties . The structure of this compound and similar ones can be confirmed by various methods such as NMR, FT-IR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound are typically part of the process to synthesize more complex compounds. For example, it can be used to prepare a series of polyimides with commercial aromatic dianhydrides via two-step solution polycondensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound and similar compounds include good solubility in common polar solvents such as NMP, DMF, DMSO . They also exhibit high thermal stability with the glass transition temperature (Tg) more than 254 °C, and the temperature of 10% weight loss over 544 °C with more than 64% residue at 800 °C under nitrogen .科学的研究の応用
4-Acetyl-2-(4-aminophenoxy) pyridine has been used in a variety of scientific research applications. It is a useful reagent in organic synthesis, and it has been used to synthesize drugs, dyes, and polymers. This compound has also been used as a catalyst in the synthesis of heterocyclic compounds and as a reagent in the synthesis of peptides. In addition, this compound has been used in the synthesis of Schiff bases and in the synthesis of organometallic compounds.
作用機序
4-Acetyl-2-(4-aminophenoxy) pyridine is a reagent that is used in organic synthesis. It acts as a catalyst in the synthesis of heterocyclic compounds and as a reagent in the synthesis of peptides. This compound is also used as a reagent in the synthesis of organometallic compounds.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory and anti-oxidant properties. In addition, this compound has been found to inhibit the growth of cancer cells. However, further research is needed to determine the full range of its biochemical and physiological effects.
実験室実験の利点と制限
4-Acetyl-2-(4-aminophenoxy) pyridine is a useful reagent for organic synthesis due to its high yield and low cost. It is also relatively easy to synthesize, and it is stable in air and water. However, this compound is sensitive to light and heat and can be toxic if inhaled. Therefore, it is important to use proper safety protocols when handling this compound in the lab.
将来の方向性
There are a number of potential future directions for research on 4-Acetyl-2-(4-aminophenoxy) pyridine. These include further studies on its biochemical and physiological effects, as well as on its potential applications in drug synthesis and other areas. Additionally, research could be conducted on the use of this compound as a catalyst in the synthesis of heterocyclic compounds and as a reagent in the synthesis of peptides and organometallic compounds. Finally, research could be conducted on the development of improved methods for synthesizing this compound.
合成法
4-Acetyl-2-(4-aminophenoxy) pyridine is synthesized from 4-aminophenol and acetic anhydride in the presence of an acid catalyst. The reaction is carried out in an inert atmosphere, and the product is isolated by recrystallization from a suitable solvent. The yield of this compound is typically greater than 80%.
Safety and Hazards
特性
IUPAC Name |
1-[2-(4-aminophenoxy)pyridin-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-9(16)10-6-7-15-13(8-10)17-12-4-2-11(14)3-5-12/h2-8H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCDKHZJJHCLME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1)OC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-methoxy-2-(4-methoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B2923474.png)
![6-(4-Fluorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2923477.png)
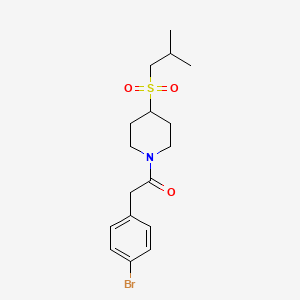
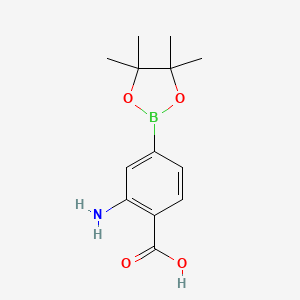
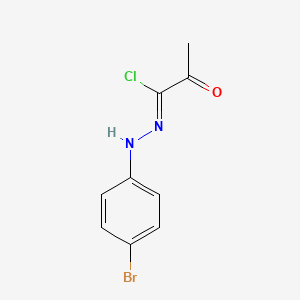
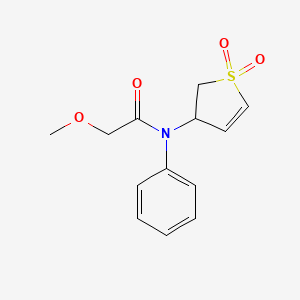
![4-[1-(3-Fluorophenyl)-5-propan-2-yl-1,2,4-triazole-3-carbonyl]morpholine-3-carbonitrile](/img/structure/B2923484.png)
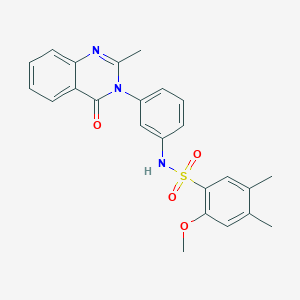


![2-(4-Methylpiperazin-1-yl)benzo[cd]indole;hydrochloride](/img/structure/B2923493.png)

![2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile](/img/structure/B2923496.png)
